Product packaging for L-159282(Cat. No.:CAS No. 157263-00-8)

L-159282

Cat. No.: B1677254
CAS No.: 157263-00-8
M. Wt: 524.6 g/mol
InChI Key: LIUNMFCWFYFUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification and Nomenclature of L-159282

This compound is identified by the chemical name N-((4-((2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-[1,1'-biphenyl]-2-yl)sulfonyl)benzamide. bldpharm.com It is also known by the alternative name MK-996. bldpharm.comontosight.ai The compound has a molecular formula of C₃₃H₃₃N₅O₃S and a molecular weight of approximately 591.71 g/mol . ontosight.ai Structurally, it belongs to the class of imidazopyridines and features imidazole, pyridine, and biphenyl (B1667301) rings, along with a sulfonyl group and a benzoylaminosulfonyl moiety. ontosight.ai

Historical Context of its Discovery and Development by Merck Research Laboratories

This compound (MK-996) was discovered at Merck Research Laboratories. oup.comnih.gov The objective of the drug discovery program that led to this compound was to identify and characterize an AT₁ receptor antagonist that differed from losartan (B1675146), a previously known angiotensin II receptor antagonist. oup.com The aim was to find a compound with improved potency that did not require the formation of an active metabolite for a long duration of action and was structurally distinct from losartan. oup.com Merck Research Laboratories has a long history in drug discovery and development, focusing on transforming novel science into medicines across various therapeutic areas, including cardio-metabolic disorders. merck.commerck.com The discovery and development process involves exploring new molecules and evaluating their potential through preclinical and clinical studies. merck.com

Significance in Renin-Angiotensin System (RAS) Research

The renin-angiotensin system (RAS) is a crucial hormonal system involved in regulating arterial blood pressure, body fluid volume, and electrolyte homeostasis. oup.comoatext.commdpi.com Angiotensin II (AII) is considered the primary biologically active component of the RAS. oup.com Nonpeptide AII receptor antagonists, such as losartan, provided a more selective way to inhibit the RAS compared to angiotensin-converting enzyme (ACE) inhibitors, which have activities outside the RAS. oup.com

This compound is significant in RAS research as a highly potent, orally active, and selective nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor. nih.govmedchemexpress.comnih.gov The AT₁ receptor mediates the majority of the known biological effects induced by Angiotensin II. snmjournals.org Research into AT₁ receptor antagonists like this compound has been important for understanding the role of the RAS in various physiological and pathological processes, including hypertension and potentially other conditions. oup.comoatext.commdpi.comnih.gov Studies involving this compound have contributed to evaluating methodologies for assessing the pharmacodynamic profile of antihypertensive drugs acting on the RAS. nih.gov

Detailed Research Findings:

Research has demonstrated the potency and duration of action of this compound in inhibiting the pressor response to exogenous Angiotensin II challenge in animal models. For instance, in conscious rhesus monkeys, this compound showed a duration of action exceeding 6 hours following intravenous administration, with significant inhibition of the pressor response. oup.com In anesthetized chimpanzees, a single intravenous dose of this compound resulted in inhibition of the AII pressor response that exceeded 24 hours. oup.com

Studies have also investigated the binding characteristics of this compound. It has been shown to inhibit the in vivo binding of radiolabeled angiotensin II analogs in tissues containing AT₁ receptors, such as the kidneys, lungs, and heart. snmjournals.org

The selectivity of this compound for the AT₁ receptor over the AT₂ receptor has been a key aspect of its research. nih.gov

Data from studies comparing this compound with other RAS inhibitors highlight its distinct pharmacological profile.

CompoundSpeciesDose (iv)Peak Inhibition of AII Pressor ResponseDuration of Action
This compoundConscious Monkey0.1 mg/kg85%> 6 hours
LosartanConscious Monkey1.0 mg/kg76%< 1 hour
This compoundAnesthetized Chimpanzee1.0 mg/kg~69% (at 10h), ~52% (at 24h)> 24 hours

Further research findings indicate that this compound bears a benzoylsulfonamide group as a replacement for the tetrazole found in related biphenyltetrazoles like losartan, while maintaining potency, duration of action, and bioavailability. researchgate.net Unlike the tetrazole group in some related compounds, the sulfonamide group of MK-996 (this compound) does not undergo glucuronidation. researchgate.net

CompoundAT₁ IC₅₀ (nM)AT₂ IC₅₀ (nM)AT₁/AT₂ Selectivity
This compound0.15>300>2000-fold

This high selectivity for the AT₁ receptor has made this compound a valuable tool in research aimed at dissecting the specific roles of AT₁ receptors within the complex RAS. snmjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28N4O3S B1677254 L-159282 CAS No. 157263-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUNMFCWFYFUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166239
Record name MK 996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157263-00-8
Record name MK 996
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK 996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Interactions and Receptor Pharmacology of L 159282

Angiotensin II Receptor Subtype 1 (AT1R) Antagonism

The Angiotensin II type 1 receptor (AT1R) is a G protein-coupled receptor predominantly found in adult tissues and mediates most of the known physiological functions of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth. mims.comconsensus.appbioone.org L-159282 functions as a selective antagonist of the AT1 receptor. acs.orgnih.gov

Potency and Selectivity for AT1 Receptors

This compound has been characterized as a highly potent AT1-selective angiotensin II receptor antagonist. acs.orgnih.gov Studies in conscious normotensive rats have shown that this compound significantly inhibits Angiotensin II-induced pressor responses. oup.com The oral ED50 (effective dose that produces 50% of the maximal response) for this compound was reported as 0.067 mg/kg, while the intravenous ED50 was 0.014 mg/kg. oup.com This indicates potent activity via both routes of administration.

Comparative Analysis of AT1R Affinity with Other Angiotensin II Receptor Antagonists

Comparing the AT1R affinity of this compound with other known angiotensin II receptor antagonists highlights its potency. While specific direct comparative binding affinity data (like IC50 or Ki values) for this compound against a broad panel of other ARBs were not extensively detailed in the provided search results, the in vivo potency data offers a comparison, particularly with losartan (B1675146). In conscious rats, the oral/intravenous ratio for this compound was 4.8, compared to 2.4 for losartan, suggesting differences in their pharmacokinetic profiles and potentially their effective potency in vivo. oup.com

Angiotensin II receptor antagonists (ARBs) are a class of drugs that block the effects of Angiotensin II by preventing its binding to AT1 receptors. This class includes compounds like losartan, valsartan, candesartan, irbesartan, telmisartan (B1682998), olmesartan, and eprosartan. mims.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.commims.commims.comwikipedia.orgmims.comwikipedia.org4care.innih.govnih.govnih.gov These agents are widely used for treating hypertension and cardiovascular diseases. mims.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.commims.comwikipedia.orgmims.comwikipedia.org4care.innih.govnih.govnih.gov

While a direct quantitative comparison of binding affinities (e.g., Ki values) across all these ARBs relative to this compound is not available in the provided text, the reported in vivo potency of this compound suggests it is a potent AT1 antagonist. oup.comacs.orgnih.gov For context, telmisartan is noted to have a binding affinity 3000 times greater for AT1 than AT2. 4care.in Candesartan is considered one of the most potent AT1 receptor antagonists by weight. wikipedia.org

Here is a table summarizing some comparative in vivo potency data for this compound and Losartan in conscious normotensive rats:

CompoundOral ED50 (mg/kg)Intravenous ED50 (mg/kg)Oral/Intravenous Ratio
This compound0.0670.0144.8
Losartan--2.4

Note: Specific oral and intravenous ED50 values for Losartan were not provided in the source, only the ratio. oup.com

Angiotensin II Receptor Subtype 2 (AT2R) Considerations

The Angiotensin II type 2 receptor (AT2R) is another subtype of the angiotensin II receptor. Its functions are less clearly understood compared to AT1R, and it is highly expressed during fetal development, with lower expression in most adult tissues, although it can be upregulated in certain pathological conditions. consensus.appbioone.orgtandfonline.comahajournals.org

Physiological Roles and Distribution of AT2 Receptors

The AT2 receptor has been implicated in various physiological processes, often counteracting the effects mediated by the AT1 receptor. tandfonline.comahajournals.orgoup.com These roles include vasodilation, antiproliferation, cell differentiation, tissue repair, and apoptosis. bioone.orgtandfonline.comahajournals.orgoup.com In the brain, AT2 receptors may be involved in motor and sensory functions and water intake regulation. tandfonline.com In the heart, AT2 protein is present in cardiomyocytes, coronary arteries, and ventricular myocardium. tandfonline.com Renal AT2 receptors are found in interlobular arteries, proximal tubules, collecting ducts, arcuate arteries, afferent arterioles, and outer medullary descending vasa recta. tandfonline.com The AT2 receptor appears to play a counterregulatory protective role in blood pressure and sodium excretion. ahajournals.orgoup.com

Investigations into AT2 Receptor Agonism/Antagonism and Selectivity Profiling

This compound is characterized as an AT1-selective antagonist. acs.orgnih.gov This selectivity implies that it has significantly lower affinity or no significant activity at the AT2 receptor compared to the AT1 receptor. One study in rats examined the in vivo binding of a radiolabeled angiotensin II analog in the kidney cortex (containing only AT1 sites) and adrenal (containing both AT1 and AT2 sites). nih.gov Losartan, an AT1 antagonist, completely blocked binding in the kidney cortex but only partially in the adrenal, suggesting interaction with AT1 sites. nih.gov Blockade by this compound was found to sufficiently increase plasma levels of Angiotensin II, which in turn was able to block the AT2 receptor, indicating this compound's primary action is on AT1. nih.gov This supports its AT1 selectivity.

Pharmacological Profile of L 159282

In Vitro Pharmacological Characterization

In vitro studies have focused on elucidating the interaction of L-159282 with angiotensin II receptors, particularly the AT1 subtype. These investigations provide insights into its binding characteristics and its ability to functionally antagonize AT1 receptor activity.

This compound has demonstrated high affinity and selectivity for the AT1 receptor. Research indicates that this compound is a potent and selective AT1 antagonist. nih.govnih.govuni-goettingen.de Its affinity for the AT1 receptor has been quantified, with reported inhibitory concentration (IC50) values of 0.15 nM for AT1. uni-goettingen.de In contrast, its affinity for the AT2 receptor is significantly lower, with an IC50 value exceeding 300 nM, highlighting its marked selectivity for the AT1 subtype. uni-goettingen.de Studies have also shown that this compound competes with Angiotensin II for binding to AT1 receptors.

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeIC50 (nM)
AT10.15
AT2>300

Functional assays are crucial for understanding how this compound's binding affinity translates into biological activity. As an AT1 receptor antagonist, this compound is expected to block the downstream effects mediated by AT1 receptor activation by Angiotensin II. While specific detailed data from in vitro functional assays for this compound were not extensively provided in the search results, the classification of this compound as an AT1 antagonist implies its ability to inhibit AT1 receptor-mediated responses. nih.govnih.govuni-goettingen.de AT1 receptor agonism is known to increase blood pressure, stimulate cell proliferation and migration, and enhance tubular Na+ resorption, and antagonists like this compound are therapeutically useful by counteracting these effects.

In Vivo Pharmacological Effects

In vivo studies have been conducted to evaluate the effects of this compound in living organisms, focusing on its impact on the cardiovascular system and its interaction with angiotensin II receptors in various tissues.

A key in vivo effect of AT1 receptor antagonists is the inhibition of the pressor response induced by Angiotensin II. This compound has been shown to effectively inhibit Angiotensin II pressor responses. nih.gov In anesthetized chimpanzees, this compound administered intravenously at a dose of 1 mg/kg produced 100% inhibition of the Angiotensin II pressor response and remained 52% active at 24 hours. nih.gov In conscious rhesus monkeys, an intravenous dose of 0.1 mg/kg resulted in a peak inhibition of 85% of the pressor response to exogenous Angiotensin II, with a duration of action exceeding 6 hours. nih.gov These findings highlight the potent and relatively long-lasting inhibitory effect of this compound on Angiotensin II-induced vasoconstriction in primate models.

The inhibition of Angiotensin II activity by this compound translates into effects on blood pressure and other hemodynamic parameters, particularly in hypertensive states. This compound has demonstrated the ability to reduce blood pressure in animal models of hypertension. In aortic coarcted rats, a model characterized by high renin levels, oral administration of this compound at 3 mg/kg reduced blood pressure to normotensive levels (< 120 mm Hg) without inducing reflex tachycardia. nih.gov The magnitude of blood pressure reduction in this model was comparable to that observed with Losartan (B1675146) (3 mg/kg orally) and Enalapril (B1671234) (3 mg/kg orally). wikipedia.orgnih.gov In conscious spontaneously hypertensive rats, the hypotensive response following this compound administration was rapid. nih.gov

In vivo studies using radiolabeled ligands have provided insights into the distribution and binding of this compound or related compounds to angiotensin II receptors in specific organs. Pretreatment with this compound has been shown to block the binding of radiolabeled AT1 ligands in various tissues. In mice, administration of 1 mg/kg this compound effectively blocked the specific binding of [11C]L-159,884, a radiolabeled analog, in the kidneys, lungs, and heart. uni-goettingen.de Minimal inhibition of binding was observed in the liver. uni-goettingen.de Studies in rats examining the binding of [125I-Sar1,Ile8]angiotensin II revealed that this compound completely blocked binding in the kidney cortex, a tissue predominantly containing AT1 receptors. In the adrenal gland, which contains both AT1 and AT2 binding sites, this compound partially inhibited binding. This partial inhibition in the adrenal is thought to be a consequence of increased plasma Angiotensin II levels resulting from AT1 blockade, leading to subsequent interaction with AT2 receptors.

Duration of Pharmacological Action

Studies in various conscious animal models have investigated the duration of action of this compound, primarily assessed by its ability to inhibit the pressor response to exogenous angiotensin II (AII). uni.lu

In conscious normotensive rats, this compound demonstrated a duration of action exceeding 6 hours following an intravenous dose of 0.03 mg/kg, with a peak inhibition of 78% of the AII pressor response. uni.lu An oral dose of 0.1 mg/kg in rats resulted in a duration of action greater than 5 hours, with a peak inhibition of 54%. uni.lu

In conscious normotensive dogs, oral administration of this compound at 1.0 mg/kg exhibited a duration exceeding 24 hours, achieving a peak inhibition of 88% of the pressor response to exogenous AII. uni.lu Intravenous administration at 0.1 mg/kg in dogs produced a peak inhibition of 80% and a duration of approximately 4 hours. uni.lu

Studies in conscious rhesus monkeys showed that this compound (0.1 mg/kg, intravenous) had a duration of action greater than 6 hours, with a peak inhibition of 85% of the AII pressor response. uni.lu In anesthetized chimpanzees, an intravenous bolus of 1 mg/kg of MK-996 (this compound) demonstrated a duration of action exceeding 24 hours, with approximately 69% inhibition at 10 hours and 52% inhibition at 24 hours. uni.lu

These findings indicate that this compound exhibits a prolonged duration of pharmacological action across multiple species, supporting its potential for sustained AT1 receptor blockade. uni.lu

Here is a summary of the duration of action data:

SpeciesRoute of AdministrationDose (mg/kg)Peak Inhibition (% of AII Pressor Response)Duration of Action
Conscious RatIntravenous0.0378> 6 hours
Conscious RatOral0.154> 5 hours
Conscious DogOral1.088> 24 hours
Conscious DogIntravenous0.180~ 4 hours
Conscious MonkeyIntravenous0.185> 6 hours
Anesthetized ChimpanzeeIntravenous Bolus1.0~69% (10h), ~52% (24h)> 24 hours

Comparative Pharmacological Studies

Comparative studies have been conducted to evaluate the pharmacological profile of this compound against other agents acting on the renin-angiotensin system, including ACE inhibitors and other non-peptide angiotensin II receptor antagonists. uni.lu

Versus Angiotensin-Converting Enzyme (ACE) Inhibitors

The effect of this compound on vasodilator responses mediated by bradykinin (B550075) was compared to that of enalaprilat (B1671235), an ACE inhibitor, in conscious rats. uni.lu ACE inhibitors are known to potentiate bradykinin responses by inhibiting its metabolism. uni.lu this compound, as an AT1 receptor antagonist, did not affect the vasodilator responses to bradykinin, in contrast to enalaprilat which enhanced these responses. uni.lu This finding is consistent with this compound's selective mechanism of action, blocking the effects of angiotensin II at the AT1 receptor rather than inhibiting ACE and thus influencing bradykinin metabolism. uni.lu Studies also suggest that neither the AT2 receptor nor bradykinin is significantly involved in the acute antihypertensive activity of either ACE inhibitors or angiotensin II receptor antagonists like this compound.

Versus Other Non-Peptide Angiotensin II Receptor Antagonists (e.g., Losartan, EXP3174, L-163,017)

This compound has been compared to other AT1 receptor antagonists, notably losartan and its active metabolite EXP3174. Losartan is an orally active non-peptide AT1 antagonist that undergoes significant first-pass metabolism to the more potent and longer-acting carboxylic acid metabolite, EXP3174. EXP3174 is reported to be 10–40 times more potent than losartan in blocking AT1 receptors and has a longer elimination half-life (3 to 9 hours) compared to losartan (1.5 to 2.5 hours).

In conscious rhesus monkeys, this compound (0.1 mg/kg, intravenous) demonstrated a duration of action exceeding 6 hours. uni.lu In contrast, losartan at a tenfold higher dose (1.0 mg/kg, intravenous) produced a peak inhibition of the AII pressor response that was comparable (76% for losartan vs 85% for this compound) but had a duration of action of less than 1 hour. uni.lu This suggests that this compound has a more prolonged duration of action than losartan in this species. uni.lu Some studies on related acylsulfonamide analogs of this compound also indicated superiority over losartan in conscious rhesus monkeys and longer duration of action or potency in rats.

L-163,017 is another angiotensin AT1 receptor-selective antagonist that has been studied. Research indicates that L-163,017 significantly reduces blood pressure in a renin-dependent model of hypertension, exhibiting activity similar to both an ACE inhibitor (Enalapril) and the AT1 receptor-selective antagonist this compound.

Assessment of Selectivity and Off-Target Effects

This compound is characterized as a selective antagonist of the AT1 receptor. Selectivity for the AT1 receptor is crucial to specifically block the detrimental effects mediated by this receptor subtype while potentially preserving beneficial effects mediated by the AT2 receptor.

The selectivity of this compound for AII receptors was assessed by examining its effect on the pressor response to methoxamine (B1676408) in conscious rats. uni.lu Methoxamine is an alpha-1 adrenergic receptor agonist, and a lack of effect of this compound on methoxamine-induced pressor responses indicates that this compound does not significantly interact with alpha-1 adrenergic receptors at pharmacologically relevant doses used to block AII responses. uni.lu This suggests a degree of selectivity for the angiotensin II receptor pathway. uni.lu

Structure Activity Relationship Sar Studies of L 159282 and Analogs

Pharmacophore Identification for Angiotensin II Receptor Affinity

Pharmacophore models, which describe the essential steric and electronic features of a molecule required for optimal binding to a target receptor, have been developed for AT1 receptor antagonists. acs.orgpatsnap.com These models help to predict the binding affinity of compounds and guide the design of new, potent analogs. acs.orgpatsnap.com

Chemical Features for AT1 Receptor Binding

Studies have identified key chemical features contributing to the high affinity of nonpeptide angiotensin II receptor antagonists, including L-159282, for the AT1 receptor. A common pharmacophore model for AT1 antagonists often includes features such as a negative ionizable group, hydrophobic areas (both aromatic and aliphatic), and a hydrogen bond acceptor. acs.orgpatsnap.com

For compounds like this compound, which features a biphenyl (B1667301) acylsulfonamide moiety and an imidazopyridine core, specific interactions with the AT1 receptor binding site are crucial. The acidic group, such as the acylsulfonamide in this compound, is often considered a bioisostere for the carboxylic acid group found in peptide angiotensin II and is critical for binding to a specific site on the receptor. The biphenyl system and other hydrophobic regions of the molecule interact with hydrophobic pockets within the receptor, contributing significantly to binding affinity.

Chemical Features Guiding AT1 vs. AT2 Receptor Selectivity

Achieving selectivity for the AT1 receptor over the AT2 receptor is important, as the physiological roles of the AT2 receptor are less well-understood, and unopposed AT2 stimulation was initially a concern in the development of AT1-selective antagonists. patsnap.com Partial least squares discriminant analysis and other modeling approaches have been applied to discern the chemical features that differentiate AT1 and AT2 receptor binding. patsnap.com

While the precise structural determinants for AT1/AT2 selectivity can be complex and depend on the specific structural class of the antagonist, variations in the acidic moiety, the linker region connecting the core to the biphenyl system, and substituents on the aromatic rings can influence selectivity. For this compound, its high selectivity for the AT1 receptor (IC50 = 0.15 nM for AT1 and >300 nM for AT2) indicates that its specific structural features favor binding to the AT1 subtype. nih.gov

Structural Modifications and Derivative Exploration

Structural modifications of this compound and its core structures have been explored to optimize AT1 receptor affinity, selectivity, and potentially other pharmacological properties. fishersci.ca

Biphenyl Acylsulfonamide Moiety Variations

The biphenyl acylsulfonamide moiety is another critical part of the this compound structure, serving as a key interacting element with the angiotensin II receptor. oup.com This moiety is analogous to the biphenyl tetrazole group found in other sartans like losartan (B1675146) and valsartan. oup.comwikipedia.orgwikipedia.orgwikipedia.org Variations in the acylsulfonamide group, such as changes to the acyl part or modifications on the biphenyl rings, have been investigated in related series of compounds. These modifications can affect the acidity of the sulfonamide proton, the lipophilicity of the molecule, and the spatial orientation of the biphenyl system, all of which are important for receptor binding. This compound itself features a benzoyl group attached to the sulfonamide, representing a specific variation within this moiety. oup.com

Design of Analogs with Varied or Balanced Receptor Affinities

The design of analogs with varied or balanced receptor affinities (i.e., affinity for both AT1 and AT2 receptors) has also been pursued. While this compound is noted for its AT1 selectivity, some research has explored compounds with balanced AT1/AT2 activity, driven by concerns about the potential effects of unopposed AT2 stimulation. patsnap.comnih.gov

Analogs have been synthesized with modifications aimed at altering the preference for AT1 versus AT2 receptors. These modifications often involve changes to the acidic mimetic group or adjustments to the linker and hydrophobic regions to favor interactions with specific residues or areas within either the AT1 or AT2 binding site. For instance, some studies have investigated analogs where the acylsulfonamide is replaced or modified, or where substituents on the biphenyl system are altered, leading to compounds with different AT1/AT2 binding profiles. nih.govuniv-lille.fr The goal is to fine-tune the affinity and selectivity to achieve desired pharmacological outcomes.

Data on the binding affinities of this compound and some related compounds illustrate the impact of structural variations:

CompoundAT1 IC50 (nM)AT2 IC50 (nM)AT1 Selectivity
This compound0.15>300High
L-1598840.08Not specifiedHigh (AT1-selective) nih.gov
Losartan~19Partial inhibition of AT2 binding in adrenal nih.govAT1-selective nih.govnih.gov
EXP3174 (Losartan active metabolite)More potent than Losartan snmjournals.orgInhibits AT2 binding in adrenal nih.govBalanced AT1/AT2 in vivo in rats nih.gov
L-163017PotentPotentBalanced nih.gov

Table 1: Binding Affinities of this compound and Selected Analogs

This table illustrates how structural differences can lead to variations in affinity and selectivity for the AT1 and AT2 receptors. This compound shows high AT1 selectivity, while compounds like EXP3174 and L-163017 exhibit more balanced activity or different potency profiles. nih.govnih.govnih.govsnmjournals.org

Chemical Synthesis and Radiolabeling Approaches

Synthetic Pathways for L-159282

The conventional approach to synthesizing this compound involves the N(3)-alkylation of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine. chimia.ch This imidazo[4,5-b]pyridine intermediate is considered a general precursor for a group of potent angiotensin II antagonists, including this compound. chimia.ch

Radiosynthesis of this compound Analogs for Research (e.g., [¹¹C]L-159,884)

L-159,884, a methoxyl analog of this compound, has been synthesized as a ¹¹C-labeled radiotracer, [¹¹C]L-159,884, for in vivo investigation of AT₁ receptor expression using PET. nih.govnih.govnih.govnih.gov The radiosynthesis of [¹¹C]L-159,884 is typically achieved by the O-methylation of the corresponding desmethyl phenolic precursor using [¹¹C]methyl iodide. nih.govnih.gov This reaction is commonly performed in the presence of a base, such as tetrabutylammonium (B224687) hydroxide, in a solvent like dimethylformamide (DMF). nih.govsnmjournals.org

The radiosynthesis of [¹¹C]L-159,884 has been reported with average radiochemical yields of around 5% (based on [¹¹C]methyl iodide, not corrected for decay). nih.govnih.gov The total synthesis time from the end of bombardment can be as short as 18 minutes. nih.govnih.gov Average specific activities of up to 63 GBq/μmol (2.8 Ci/μmol at end of synthesis) or 2979 mCi/μmol at end-of-synthesis have been achieved, with radiochemical purities typically exceeding 95%. nih.govnih.gov Purification of the radiotracer is commonly performed using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC). nih.gov

[¹¹C]L-159,884 has demonstrated selective uptake and wash-out kinetics characteristic of reversible radiotracers in research studies. nih.gov Studies in animals have shown that administration of AT₁ antagonists like this compound can result in a dose-dependent inhibition of [¹¹C]L-159,884 binding in organs rich in AT₁ receptors, such as the kidneys. snmjournals.org

Preparation of Isotopically Labeled this compound for Biological/Pharmacological Research

The preparation of isotopically labeled compounds is a valuable technique in biological and pharmacological research, particularly for quantitative analysis using mass spectrometry and for tracing metabolic pathways or distribution. thermofisher.comnih.govlumiprobe.comnih.gov While specific details on the preparation of isotopically labeled this compound (beyond ¹¹C radiolabeling of its analog L-159,884) are not extensively detailed in the provided search results, the general principles of isotopic labeling can be applied.

Isotopically labeled analogs of compounds can be prepared using methods commonly known in the art. google.com These methods often involve incorporating stable isotopes such as ²H (Deuterium), ³H (Tritium), ¹³C, or ¹⁵N into the molecule. thermofisher.comnih.govlumiprobe.comgoogle.com Such labeled compounds serve various uses, including as standards and reagents in determining biological and pharmacological activities, and for favorably modulating biological, pharmacological, or pharmacokinetic properties. google.com

Metabolic labeling strategies, such as SILAC (Stable Isotope Labeling using Amino acids in Cell culture), are widely used in proteomics research to incorporate heavy isotopes into proteins during translation. thermofisher.com While SILAC is primarily for proteins, the concept of using isotopically labeled precursors can be extended to the synthesis of small molecules like this compound if appropriate labeled starting materials are available and can be incorporated into the synthetic pathway.

The selection of the isotopic label and the position of labeling depends on the specific research application. For studies involving mass spectrometry, stable isotopes are preferred for their detectability and ability to serve as internal standards for quantification. lumiprobe.comnih.gov For tracing studies, radioactive isotopes might be employed. The synthesis of isotopically labeled this compound would require access to synthetic routes that allow for the introduction of the desired isotopes at specific positions within the molecule.

Preclinical Investigations and Models of Disease

In Vitro Models for Receptor Binding and Functional Activity

In vitro studies have been instrumental in defining the binding characteristics and functional activity of L-159282 at angiotensin II receptors. This compound is recognized as a potent and selective AT1 receptor antagonist medchemexpress.cnacs.org. Studies using radiolabeled angiotensin II analogs, such as [¹²⁵I-Sar¹,Ile⁸]angiotensin II, have demonstrated that this compound inhibits the binding of angiotensin II to AT1 receptors nih.gov. For instance, in rats, this compound has been shown to inhibit the in vivo binding of [¹²⁵I-Sar¹,Ile⁸]angiotensin II to kidney cortex and adrenal tissues nih.gov. The kidney cortex primarily contains AT1 binding sites, while the adrenal contains a mix of AT1 and AT2 sites nih.govnih.govnih.gov. This compound's blockade of AT1 receptors leads to increased plasma levels of angiotensin II, which can then interact with AT2 receptors nih.gov.

Pharmacophore models have been developed to understand the chemical features required for AT1 receptor affinity and selectivity. These models utilize computational approaches, such as partial least squares discriminant analysis, to identify the structural characteristics that guide binding to AT1 versus AT2 receptors or exhibit mixed AT1/AT2 binding patsnap.com. These models can aid in predicting the binding properties of related compounds patsnap.com.

Animal Models of Hypertension and Cardiovascular Diseases

Animal models are widely used in preclinical research to study the pathogenesis of hypertension and cardiovascular diseases and to evaluate the efficacy of potential therapeutic agents like this compound nih.govjapsonline.comfrontiersin.org. Rodent models, particularly rats, are frequently employed due to their manageability and the ability to control environmental factors nih.govfrontiersin.org. Various models exist, including genetically induced, pharmacologically induced, and surgically induced hypertension models frontiersin.org.

This compound has been evaluated in conscious rats, dogs, and rhesus monkeys, demonstrating its ability to prevent the pressor response induced by intravenous angiotensin II .

Renin-Dependent Hypertension Models

Renin-dependent hypertension is characterized by elevated levels of renin, leading to increased production of angiotensin II and subsequent increases in blood pressure medicalnewstoday.comnih.gov. These models are valuable for assessing the effectiveness of interventions targeting the renin-angiotensin system. This compound has shown significant blood pressure reduction in renin-dependent models of hypertension, with efficacy comparable to that of an angiotensin-converting enzyme (ACE) inhibitor (Enalapril) and another AT1 receptor-selective antagonist (Losartan) nih.gov. This suggests that this compound is effective in mitigating hypertension driven by elevated renin activity.

L-NAME Induced Hypertension Models

L-NAME (N-nitro-L-arginine methyl ester) induced hypertension is a pharmacologically induced model where the inhibition of nitric oxide synthase leads to reduced nitric oxide production and increased blood pressure frontiersin.org. In L-NAME-induced hypertensive rats, the contractile response to angiotensin II is enhanced via the action of AT1 receptors researchgate.net. Studies in this model have investigated the role of AT1 receptor stimulation in renal vasculature hypersensitivity researchgate.net. While specific data on this compound in L-NAME induced hypertension from the provided snippets is limited, the model is relevant for studying the mechanisms underlying hypertension and the effects of AT1 receptor blockade researchgate.net.

Tissue-Specific Studies on Receptor Distribution and Regulation

Understanding the distribution of angiotensin II receptors in different tissues is crucial for predicting the potential effects of antagonists like this compound. AT1 receptors are predominantly found in vascular tissues, the pituitary gland, and are the sole subtype in the liver nih.govnih.gov. Other tissues, such as the adrenal cortex, kidneys, heart, and brain, contain a mixture of both AT1 and AT2 subtypes nih.govnih.gov. AT2 receptors are primarily located in the rat adrenal medulla, human uterus, rat ovarian granulosa cells, and rat striatum nih.govnih.gov.

In vivo studies using radiolabeled compounds, such as [¹¹C]L-159,884 (a methoxyl analog of MK-996), have investigated the distribution and binding of AT1 receptor ligands in various organs nih.govsnmjournals.org. Rapid tracer uptake was observed in the kidneys, lungs, and heart in mice, with lower uptake in the brain and liver snmjournals.org. Pretreatment with this compound significantly decreased the binding of the radiotracer in the kidneys, lungs, and heart, confirming specific binding to AT1 receptors in these tissues snmjournals.org.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for evaluating how a drug is absorbed, distributed, metabolized, and excreted (PK) and its physiological effects (PD) in animal models scantox.combiotechfarm.co.ilmdpi.com. These studies help establish the relationship between drug exposure and its pharmacological response, guiding dose selection and informing the design of subsequent studies scantox.commdpi.com.

Studies involving this compound and its analogs have included investigations into their in vivo binding and distribution, which are components of PK/PD analysis nih.govsnmjournals.org. For instance, the distribution of a radiolabeled analog, [¹¹C]L-159,884, in mouse tissues over time has been studied, showing uptake in organs known to express AT1 receptors snmjournals.org. The fraction of unmetabolized radioligand in plasma has also been determined over time nih.govsnmjournals.org. PK/PD studies aim to establish a concentration-effect relationship and understand the time course of drug action mdpi.comnih.gov. While detailed PK/PD parameters like clearance, volume of distribution, and half-life for this compound from the provided snippets are limited, the research indicates that such studies have been conducted to understand its behavior in animal systems snmjournals.orgsnmjournals.org.

Therapeutic Potential and Clinical Relevance in Research

Potential in Cardiovascular Disease Research

L-159282 has been investigated for its potential therapeutic applications in the realm of cardiovascular disease, primarily owing to its mechanism of action as an angiotensin II receptor antagonist. The renin-angiotensin system is a critical regulator of blood pressure and fluid balance, and its overactivation is a well-established factor in the development and progression of various cardiovascular pathologies.

Hypertension Research

Hypertension, or high blood pressure, is a major risk factor for heart attack, stroke, and kidney disease. The blockade of the angiotensin II type 1 (AT1) receptor is a proven strategy for lowering blood pressure. Research in animal models of hypertension has been instrumental in evaluating the efficacy of novel ARBs. While specific in vivo studies on this compound are not extensively detailed in publicly available literature, the compound belongs to a class of agents that have demonstrated significant antihypertensive effects.

Preclinical Hypertension Models for ARB Evaluation
Spontaneously Hypertensive Rats (SHR)
Renal Artery Ligation Models
Salt-Sensitive Dahl Rats

Research on RAS Involvement in Cardiovascular Homeostasis

The renin-angiotensin system's influence extends beyond blood pressure regulation to encompass broader aspects of cardiovascular homeostasis, including cardiac and vascular remodeling. Angiotensin II is known to promote inflammation, fibrosis, and hypertrophy in cardiovascular tissues, contributing to the long-term damage seen in chronic cardiovascular diseases.

By blocking the AT1 receptor, ARBs can potentially mitigate these detrimental effects. Research in this area often involves cellular and molecular studies to understand how these agents affect signaling pathways involved in cell growth, inflammation, and extracellular matrix deposition. The investigation of compounds like this compound would contribute to the broader understanding of how precise RAS modulation can impact the structural and functional integrity of the cardiovascular system.

Research into Other Potential Therapeutic Applications

The ubiquitous nature of the renin-angiotensin system suggests that its modulation could have therapeutic implications in a variety of other conditions beyond cardiovascular disease. While the primary focus of ARB development has been on cardiovascular applications, research has explored their potential in other areas.

Advanced Research Methodologies Applied to L 159282 Studies

Positron Emission Tomography (PET) Imaging for Receptor Visualization and Quantification

Positron Emission Tomography (PET) imaging is a powerful molecular imaging technique utilized for the in vivo visualization and quantification of biological targets, including receptors nih.govmedrxiv.orgfrontiersin.orgnih.govresearchgate.net. This technique is essential in drug discovery and development for understanding target engagement, pharmacokinetics, and pharmacodynamics frontiersin.org. While direct PET studies specifically utilizing L-159282 as a radioligand were not detailed in the provided information, the methodology is highly relevant to the study of compounds targeting the angiotensin II receptors, which are the targets of this compound patsnap.comuniv-lille.fr. Research has explored novel radioligands for imaging the AT1 angiotensin receptor with PET, highlighting the applicability of this technique to the receptor subtype relevant to this compound's activity patsnap.com. PET allows for the quantitative measurement of receptor density and biodistribution using various compartment models frontiersin.orgresearchgate.net. The binding potential (BP) is a key parameter derived from PET data, representing the ratio of receptor density (Bmax) to the radioligand's equilibrium dissociation constant (KD), thus quantifying the specific binding of a radioligand to a receptor population in vivo frontiersin.org.

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry play a significant role in the study of compounds like this compound, particularly in predicting interactions with target receptors and understanding the chemical features that govern activity and selectivity patsnap.comlabsolu.canih.govfrontiersin.orgkallipos.grlibretexts.orgmdpi.comgoogle.comanu.edu.au. These approaches involve the development and application of computational methods to study molecular structure and properties kallipos.grgoogle.com.

Pharmacophore Modeling and Validation

Pharmacophore modeling is a key computational technique used to define the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target nih.gov. This method is widely applied in drug design to identify the pharmacophoric requirements for receptor affinity and selectivity patsnap.comnih.govfrontiersin.orgmdpi.comscirp.org. For angiotensin II receptor antagonists, including compounds like this compound, pharmacophore models have been elaborated to understand the features required for AT(1) affinity patsnap.com. Both quantitative and qualitative approaches, such as Catalyst HypoGen and HipHop algorithms, have been employed to generate these models patsnap.com. Training sets consisting of selective AT(1) antagonists with varying IC50 values (e.g., ranging from 1.3 nM to 150 microM) are used for quantitative model generation patsnap.com. Qualitative pharmacophore hypotheses can also be derived from structural models of highly active antagonists patsnap.com. Validation of these pharmacophore models is crucial to ensure their ability to identify active molecules frontiersin.orgmdpi.comscirp.org. Validation is performed on a wide set of test molecules and can involve methods like test set analysis and Fischer's randomization test frontiersin.orgscirp.org. Validated models have been shown to successfully identify potent AT(1) antagonists, including compounds in clinical development patsnap.com.

Discriminant Analysis for Receptor Selectivity

Discriminant analysis is a statistical technique used to find a combination of features that separates different classes of objects or events wikipedia.orgibm.com. In the context of this compound and related compounds, partial least squares discriminant analysis has been applied to analyze chemical features that guide selectivity towards AT(1) and AT(2) receptor subtypes or mixed AT(1)/AT(2) receptor binding patsnap.com. This method can be utilized to understand and potentially modulate the selectivity between AT(1) and AT(2) receptors patsnap.com. The application of discriminant analysis to a database of compounds, such as a database of 53 angiotensin II receptor antagonists, allows for the derivation of chemical features that differentiate binding profiles patsnap.com. This can serve as a filtering procedure in database searches for compounds with desired selectivity profiles patsnap.com.

Bioactivity Database Mining and Translational Medicine Data Utilization

Bioactivity databases, such as PubChem and ChEMBL, serve as valuable resources containing information on chemical compounds and their biological activities labsolu.canih.govwikipedia.orgebi.ac.uknih.govnih.gov. These databases aggregate data from various sources, including high-throughput screening programs and the scientific literature wikipedia.orgnih.gov. This compound is listed in drug target and patent databases, indicating its presence in resources used for tracking compounds in development patsnap.com. While specific detailed examples of extensive bioactivity database mining focused solely on this compound for translational medicine purposes were not prominently featured in the search results, these databases are fundamental tools in identifying bioactive molecules, exploring their profiles, and relating in vitro findings to potential in vivo outcomes nih.gov. Translational medicine often involves leveraging large datasets to bridge the gap between basic research and clinical applications, and bioactivity databases provide a foundation for such analyses.

Kinetic Solubility Assays

Kinetic solubility is a measure of the maximum concentration of a compound that can be dissolved in a solvent under a specific set of conditions and timeframe, often before precipitation occurs nih.govbmglabtech.com. These assays are important in drug discovery for assessing the dissolution behavior of compounds, which can impact their absorption and bioavailability nih.gov. This compound has been mentioned in the context of patent information alongside other compounds, where the concept of solubility, including plate-based kinetic solubility, is relevant patentoppositions.org. Kinetic solubility assays, particularly in high-throughput formats, are valuable for screening compound libraries bmglabtech.comphyschem.org.uk. Methods like nephelometry are well-suited for performing kinetic solubility measurements of small particles, such as drug compounds, in a high-throughput manner bmglabtech.com. Understanding the kinetic solubility of compounds like this compound is crucial for formulation development and predicting in vivo performance.

Emerging Research Questions and Future Directions

Comprehensive Elucidation of Biological Activities and Signaling Pathways

L-159282 functions primarily by potently and selectively blocking the AT1 receptor nih.govnih.govoup.comnih.gov. The AT1 receptor is a key component of the renin-angiotensin system, a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular function. Angiotensin II (Ang II), the primary ligand for the AT1 receptor, mediates a range of effects including vasoconstriction, aldosterone (B195564) release, and sympathetic nervous system activation, predominantly through the AT1 subtype nih.govnih.gov. This compound effectively inhibits the pressor response induced by intravenous administration of Ang II in various animal models, highlighting its antagonistic action on AT1 receptors oup.comnih.gov. Studies have demonstrated that this compound possesses high affinity for the AT1 receptor, with significantly lower affinity for the AT2 receptor subtype nih.govnih.govresearchgate.net. This selectivity is crucial for its therapeutic profile. Furthermore, this compound has been shown to prevent the Ang II-stimulated increase in plasma aldosterone levels oup.comnih.gov.

The AT1 receptor is a G protein-coupled receptor (GPCR), and its activation by Ang II triggers various intracellular signaling cascades diva-portal.org. These pathways typically involve the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, and subsequent increases in intracellular calcium and protein kinase C activity. Other pathways include the activation of mitogen-activated protein kinases (MAPKs) and the transactivation of growth factor receptors. By blocking Ang II binding, this compound prevents the initiation of these downstream signaling events that mediate the biological effects of Ang II.

While this compound is understood as a neutral antagonist, meaning it blocks agonist binding without activating the receptor itself nih.gov, ongoing research in the broader field of AT1 receptor pharmacology explores the complexity of AT1 receptor signaling, including potential interactions with other receptor systems. For instance, studies with arrestin-selective AT1 agonists suggest that AT1 receptors can form heterodimers with other GPCRs, such as the bradykinin (B550075) B2 receptor, influencing downstream signaling nih.gov. While direct evidence for this compound's involvement in such complex interactions was not found in the provided literature, this area represents a frontier in understanding the full scope of AT1 receptor modulation.

Exploration of Novel Therapeutic Indications and Undiscovered Target Interactions

The primary therapeutic focus for this compound has been the treatment of hypertension . Its efficacy in reducing blood pressure has been demonstrated in various preclinical models, with comparisons made to established antihypertensive agents like losartan (B1675146) (another AT1 antagonist) and enalapril (B1671234) (an ACE inhibitor) oup.comnih.gov. This compound exhibits antihypertensive activity in conscious normotensive rats, dogs, and rhesus monkeys, as well as in models of high-renin hypertension oup.comnih.gov. Its pharmacological profile, including potency and duration of action, has been characterized in these models oup.comnih.gov.

Beyond hypertension, the pervasive influence of the renin-angiotensin system in various physiological and pathological processes suggests potential therapeutic applications for AT1 receptor antagonists in other conditions. Research into AT1 receptor blockade extends to areas such as cardiovascular diseases (beyond hypertension), renal disorders, and fibrotic conditions, where Ang II plays a significant role. While the provided information specifically details this compound's effects related to blood pressure and aldosterone release, the broader therapeutic landscape for AT1 antagonists indicates potential avenues for future investigation of this compound or its derivatives in these areas.

Identifying undiscovered target interactions for this compound remains an active area within the broader scope of polypharmacology and off-target effects research. While this compound demonstrates high selectivity for AT1 over AT2 receptors and does not significantly affect responses mediated by methoxamine (B1676408) or arginine vasopressin nih.govnih.govoup.comnih.gov, comprehensive screening for interactions with a wider range of targets could reveal additional activities or potential side effects. Advanced screening technologies and computational approaches are increasingly employed to explore such interactions for drug candidates.

Development of Advanced this compound Analogs and Derivatives

The development of analogs and derivatives of this compound has been pursued for various reasons, including optimizing pharmacological properties and creating tools for research. L-159,884, a methoxyl analog of MK-996 (L-159,282), has been synthesized and radiolabeled with carbon-11 (B1219553) ([11C]L-159,884) for use in Positron Emission Tomography (PET) imaging studies of AT1 receptor distribution and occupancy in vivo nih.govnih.gov. This highlights how structural modifications can yield derivatives with specific applications, such as molecular imaging probes.

The synthesis of radiolabeled MK-996 ([11C]MK-996) itself has also been reported, further demonstrating the interest in using modified versions of the compound for research purposes, particularly in imaging AT1 receptors researchgate.net.

The broader field of AT1 receptor antagonist research involves the design and synthesis of numerous non-peptide compounds with diverse chemical structures probes-drugs.orgresearchgate.netpatsnap.com. These efforts aim to identify molecules with improved potency, selectivity, pharmacokinetic profiles, and potentially different binding characteristics or biased signaling properties. While specific advanced analogs of this compound with significantly altered therapeutic profiles were not detailed in the provided results, the ongoing research in this class of compounds suggests a continuous effort to develop improved AT1 receptor modulators through structural variation.

Q & A

Q. What is the primary mechanism of action of L-159282, and how can its angiotensin II receptor antagonism be experimentally validated?

this compound is a nonpeptide angiotensin II (Ang II) receptor antagonist that selectively blocks the AT1 receptor subtype, inhibiting vasoconstriction and aldosterone secretion. To validate its mechanism:

  • Use radioligand binding assays with tissues expressing AT1 receptors (e.g., vascular smooth muscle cells) to measure competitive displacement of labeled Ang II .
  • Employ ex vivo vascular reactivity studies (e.g., isolated aortic rings) to assess dose-dependent inhibition of Ang II-induced vasoconstriction .
  • Validate specificity via receptor subtype selectivity assays (e.g., AT1 vs. AT2 receptors) using transfected cell lines .

Q. What experimental models are optimal for evaluating the antihypertensive efficacy of this compound?

  • In vivo models : Use spontaneously hypertensive rats (SHR) or Ang II-infused hypertensive models to measure blood pressure reduction via telemetry or tail-cuff plethysmography. Include vehicle and positive controls (e.g., losartan) .
  • Dose-response studies : Administer this compound orally (5–50 mg/kg) and monitor pharmacokinetics (plasma half-life, bioavailability) using HPLC-MS .
  • Tissue-specific effects : Assess renal hemodynamics in perfused kidney models to evaluate glomerular filtration rate (GFR) changes .

Q. How should researchers address potential off-target effects of this compound in preclinical studies?

  • Perform broad-spectrum receptor profiling (e.g., CEREP panels) to screen for interactions with unrelated receptors or ion channels .
  • Use knockout/transgenic models (e.g., AT1a receptor-deficient mice) to confirm on-target effects .
  • Conduct toxicogenomic analyses to identify unexpected gene expression changes at therapeutic doses .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?

  • Meta-analysis framework : Aggregate data from independent studies, adjusting for variables like dosage, animal strain, and measurement techniques. Use statistical tools (e.g., random-effects models) to quantify heterogeneity .
  • Methodological audit : Compare protocols for differences in drug formulation (e.g., solubility enhancers), administration routes, or endpoint definitions .
  • Principal contradiction analysis : Identify the dominant factor influencing efficacy (e.g., bioavailability differences due to cytochrome P450 metabolism) and design controlled experiments to isolate its impact .

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic profile in translational research?

  • Structure-activity relationship (SAR) studies : Modify the benzimidazole core to enhance metabolic stability while retaining receptor affinity. Test analogs for improved half-life in hepatocyte incubation assays .
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers to prolong circulation time and reduce hepatic first-pass metabolism .
  • CYP inhibition assays : Identify metabolic pathways (e.g., CYP3A4/5) and co-administer inhibitors (e.g., ketoconazole) to assess exposure enhancement .

Q. How should researchers design studies to investigate this compound’s potential role in non-hypertensive pathologies (e.g., cardiac fibrosis)?

  • Multidisciplinary endpoints : Combine hemodynamic measurements (e.g., echocardiography) with histopathological analysis of collagen deposition in myocardial tissue .
  • Mechanistic depth : Use RNA-seq or proteomics to profile pathways downstream of AT1 blockade (e.g., TGF-β/Smad signaling) in fibroblast cultures .
  • Longitudinal cohorts : Monitor fibrosis progression in post-infarction models treated with this compound versus standard care .

Methodological and Reporting Standards

Q. What are the critical criteria for ensuring reproducibility in this compound studies?

  • Detailed experimental protocols : Report batch-specific purity (>98% by HPLC), solvent systems (e.g., DMSO concentration in vivo), and storage conditions (−20°C under argon) .
  • Raw data accessibility : Deposit dose-response curves, chromatograms, and statistical code in repositories like Zenodo or Figshare .
  • Negative controls : Include experiments with inactive enantiomers or vehicle-only groups to rule out solvent-mediated effects .

Q. How can researchers ethically justify animal studies involving this compound?

  • 3Rs compliance : Minimize animal numbers via power calculations, refine procedures (e.g., non-invasive blood pressure monitoring), and replace with in vitro models where feasible .
  • Institutional review : Submit protocols to ethics committees with explicit rationale for species selection and humane endpoints .

Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC50 and maximal effect (Emax) values. Use Akaike’s criterion to compare model fits .
  • Bayesian hierarchical modeling : Account for inter-study variability in meta-analyses by incorporating prior distributions from historical data .

Q. How should researchers handle outliers in pharmacokinetic datasets for this compound?

  • Grubbs’ test : Statistically identify outliers with a significance threshold (α=0.05) and validate via replicate measurements .
  • Mechanistic investigation : Probe outlier samples for enzymatic degradation or protein binding anomalies using stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-159282
Reactant of Route 2
Reactant of Route 2
L-159282

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.